molecular formula C18H23N3O3 B13549095 2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide

2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide

Cat. No.: B13549095
M. Wt: 329.4 g/mol
InChI Key: RSRGYSVAHFRWML-UHFFFAOYSA-N
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Description

This benzamide derivative features a 1,2,4-oxadiazole ring substituted with a 2-methylpropyl group and a benzamide core modified with a 2-methylprop-2-enyloxy moiety. The oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and modulating electronic properties, while the 2-methylpropyl and 2-methylprop-2-enyl groups likely influence lipophilicity and steric interactions.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

2-(2-methylprop-2-enoxy)-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide

InChI

InChI=1S/C18H23N3O3/c1-12(2)9-16-20-17(24-21-16)10-19-18(22)14-7-5-6-8-15(14)23-11-13(3)4/h5-8,12H,3,9-11H2,1-2,4H3,(H,19,22)

InChI Key

RSRGYSVAHFRWML-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2OCC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the oxadiazole ring and the methylprop-2-en-1-yl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylprop-2-en-1-yl group may yield an aldehyde or carboxylic acid, while reduction of the oxadiazole ring may produce an amine.

Scientific Research Applications

2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring and benzamide core may allow it to bind to enzymes or receptors, modulating their activity. The methylprop-2-en-1-yl group may enhance its binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences : Lacks the oxadiazole ring and 2-methylprop-2-enyloxy group but includes an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).
  • However, the oxadiazole in the target may act as a directing group in analogous reactions .
  • Synthesis: Synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, whereas the target compound likely employs coupling agents (e.g., EDC.HCl) for oxadiazole formation .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives

  • Structural Differences: Replaces oxadiazole with a thiazolidinone ring and substitutes the benzamide with a phenyl group.
  • Functional Relevance: Thiazolidinone derivatives exhibit anti-inflammatory and antimicrobial activity. The oxadiazole in the target compound may confer greater metabolic stability due to reduced susceptibility to hydrolysis compared to thiazolidinones .

5-(4-Methoxyphenyl)-N-{4-[(1E)-2-Phenyldiazen-1-YL]phenyl}-1,2-oxazole-3-carboxamide

  • Structural Differences : Contains an oxazole ring instead of oxadiazole and a diazenyl group absent in the target compound.
  • Functional Relevance : The diazenyl group enables π-π stacking interactions in receptor binding, while the target’s 2-methylpropyl group may enhance hydrophobic interactions. Oxazole rings generally exhibit lower electron-withdrawing effects compared to oxadiazoles, affecting electronic properties .

Comparative Data Table

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide 5-(4-Methoxyphenyl)-N-{4-[(1E)-2-Phenyldiazen-1-YL]phenyl}-1,2-oxazole-3-carboxamide
Molecular Weight ~375.4 g/mol (calculated) 237.3 g/mol ~350–400 g/mol (estimated) ~392.4 g/mol
Key Functional Groups 1,2,4-Oxadiazole, 2-methylprop-2-enyloxy N,O-Bidentate directing group Thiazolidinone, phenylamide Oxazole, diazenyl, methoxyphenyl
Lipophilicity (LogP) ~3.5 (predicted) ~1.8 ~2.5–3.0 (estimated) ~3.2
Synthetic Route Likely involves carbodiimide coupling Direct amidation EDC.HCl/HOBt-mediated coupling Diazotization and coupling
Potential Applications Enzyme inhibition, ligand design C–H functionalization Antimicrobial agents Photosensitizers, dye chemistry

Research Findings and Implications

  • Oxadiazole vs. Thiazolidinone/Oxazole: The target’s 1,2,4-oxadiazole ring offers superior metabolic stability compared to thiazolidinones (prone to ring-opening) and oxazoles (lower electron deficiency) .
  • Synthetic Challenges : The oxadiazole formation step may require harsher conditions (e.g., thermal cyclization) compared to direct amidation or diazotization methods .

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